molecular formula C9H11NO2 B14839105 3-Cyclopropoxy-4-methoxypyridine

3-Cyclopropoxy-4-methoxypyridine

Cat. No.: B14839105
M. Wt: 165.19 g/mol
InChI Key: PJSNJYSAKBVXEO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxypyridine is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 3-position and a methoxy group at the 4-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxypyridine typically involves the cyclopropanation of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropoxy-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-4-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxypyridine

InChI

InChI=1S/C9H11NO2/c1-11-8-4-5-10-6-9(8)12-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

PJSNJYSAKBVXEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)OC2CC2

Origin of Product

United States

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